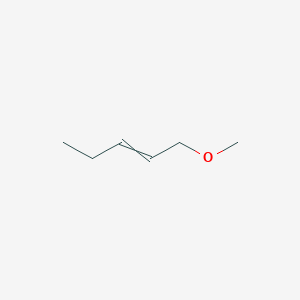
Butene, methoxymethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butene, methoxymethyl- is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between carbon atoms and a methoxymethyl group attached to one of the carbon atoms in the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butene, methoxymethyl- can be achieved through several methods. One common approach involves the reaction of butene with methoxymethyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butene, methoxymethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Butene, methoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of butane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Applications De Recherche Scientifique
Butene, methoxymethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Butene, methoxymethyl- involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The methoxymethyl group can also undergo substitution reactions, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butene: A simple alkene with a double bond between carbon atoms.
Methoxymethyl chloride: A compound with a methoxymethyl group attached to a chlorine atom.
Butane: A saturated hydrocarbon with single bonds between carbon atoms.
Uniqueness
Butene, methoxymethyl- is unique due to the presence of both a double bond and a methoxymethyl group. This combination allows it to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
72862-95-4 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
1-methoxypent-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6-7-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
YCVHIAQANWEUFE-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
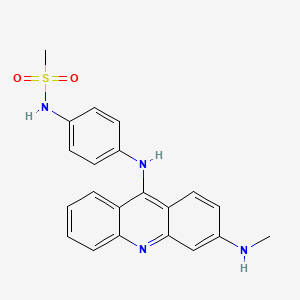
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
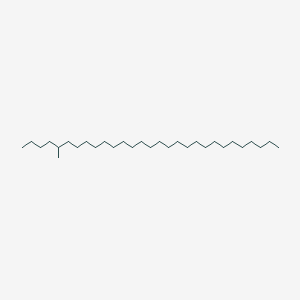
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)


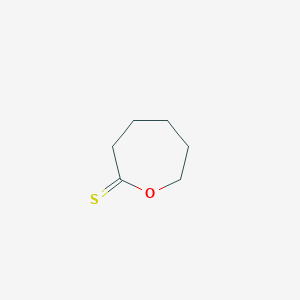

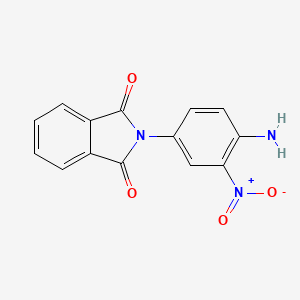
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

